molecular formula C10H20N2O B8753545 N-butylpiperidine-3-carboxamide

N-butylpiperidine-3-carboxamide

Cat. No. B8753545
M. Wt: 184.28 g/mol
InChI Key: YXJXOPXCTGLNEU-UHFFFAOYSA-N
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Patent
US04243666

Procedure details

N-n-Butylnicotinamide (7.0 g) in acetic acid (100 ml) was hydrogenated over platinum oxide at 50° and 50 p.s.i. The catalyst was removed by filtration, the filtrate evaporated and the residue treated with toluene and evaporated in vacuo. The residue in chloroform (50 ml) was washed with sodium bicarbonate solution (3×50 ml) the organic layer separated, dried (Na2SO4) and the solvent evaporated in vacuo to give as an oil 3-(N-n-butylcarbamoyl)piperidine (3.8 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]>C(O)(=O)C.[Pt]=O>[CH2:1]([NH:5][C:6]([CH:7]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]1)=[O:13])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CCC)NC(C1=CN=CC=C1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
the residue treated with toluene
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The residue in chloroform (50 ml) was washed with sodium bicarbonate solution (3×50 ml) the organic layer
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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